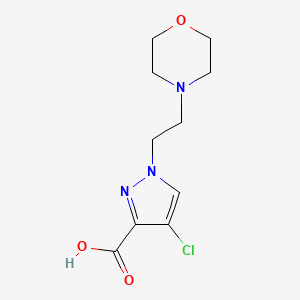
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group and a morpholinoethyl side chain. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .
准备方法
The synthesis of 4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the chloro group: Chlorination of the pyrazole ring is performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the morpholinoethyl side chain: This step involves the reaction of the chlorinated pyrazole with morpholine in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
化学反应分析
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields .
科学研究应用
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
作用机制
The mechanism of action of 4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and morpholinoethyl groups play a crucial role in binding to these targets, leading to modulation of their activity. This compound may inhibit or activate certain pathways, resulting in the desired biological effects .
相似化合物的比较
When compared to similar compounds, 4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-amine: Differing by the presence of an amine group instead of a carboxylic acid.
4-Chloro-1-(2-piperidinoethyl)-1H-pyrazole-3-carboxylic acid: Featuring a piperidinoethyl side chain instead of morpholinoethyl.
These structural variations can lead to differences in reactivity, solubility, and biological activity, highlighting the importance of this compound in research and development .
属性
分子式 |
C10H14ClN3O3 |
|---|---|
分子量 |
259.69 g/mol |
IUPAC 名称 |
4-chloro-1-(2-morpholin-4-ylethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14ClN3O3/c11-8-7-14(12-9(8)10(15)16)2-1-13-3-5-17-6-4-13/h7H,1-6H2,(H,15,16) |
InChI 键 |
FQLLCUDJJCNWMS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCN2C=C(C(=N2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


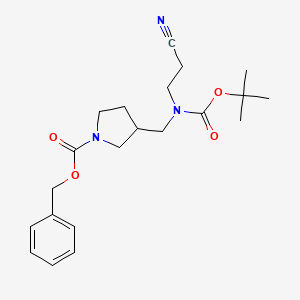
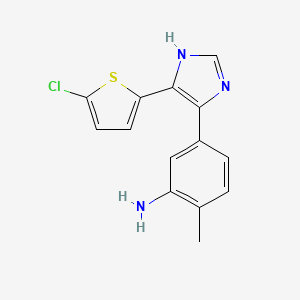
![7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12943511.png)
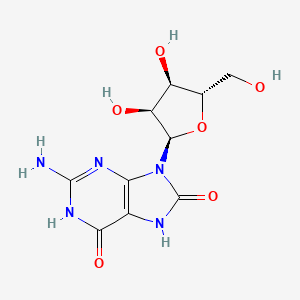

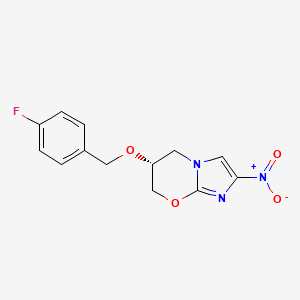

![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12943562.png)
![(S)-3-Bromo-N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine](/img/structure/B12943570.png)

![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)



